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Compound of Interest

Compound Name: 2-(Bromomethyl)-5-fluoropyridine

CAS No.: 954225-35-5

Cat. No.: B1343720

Get Quote

Executive Summary & Compound Profile
2-(Bromomethyl)-5-fluoropyridine is a reactive electrophile widely used in medicinal

chemistry to introduce the 5-fluoropyridine bioisostere. Due to the benzylic-like reactivity of the

bromomethyl group, the compound is prone to hydrolysis and dimerization. It is frequently

isolated and stored as its hydrobromide salt (2-(Bromomethyl)-5-fluoropyridine HBr) to

ensure stability.

IUPAC Name: 2-(Bromomethyl)-5-fluoropyridine

CAS Registry: 80059-86-5 (Free Base) / 105827-74-5 (Isomer confusion caution - verify

specific regioisomer)

Molecular Formula: C

H

BrFN[1]

Molecular Weight: 190.01 g/mol [1]
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Physical State: Low-melting solid or oil (Free Base); Yellow/White Solid (HBr Salt).

Safety Warning: Potent lacrimator and skin irritant.[1] Handle only in a fume hood.

Analytical Strategy & Logic Flow
The elucidation process must distinguish the target from potential impurities such as the

regioisomer (3-bromomethyl-5-fluoro), the starting material ((5-fluoropyridin-2-yl)methanol), or

the hydrolysis product.

Elucidation Workflow Diagram
Unknown Sample

(C6H5BrFN)

Step 1: Mass Spectrometry
Check Isotope Pattern (79Br/81Br)

Determine MW & Halogen

Step 2: 1H NMR
Identify CH2Br & Aromatic Pattern

M+ / M+2 (1:1 Ratio)

Step 3: 19F NMR
Confirm Fluorine Presence

Regio-chemistry Check

Step 4: 13C NMR
Verify C-F Couplings

Single F Peak

Confirmed Structure:
2-(Bromomethyl)-5-fluoropyridine

Full Assignment
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Click to download full resolution via product page

Figure 1: Step-by-step logical workflow for confirming the structure of 2-(Bromomethyl)-5-
fluoropyridine.

Mass Spectrometry: The Bromine Fingerprint
The presence of a bromine atom provides a definitive isotopic signature. Unlike chlorine (3:1

ratio), bromine possesses two stable isotopes,

Br and

Br, in a nearly 1:1 natural abundance.

Expected MS Data (ESI+)
Ion Identity m/z Value Relative Intensity Interpretation

[M+H]

(

Br)

190.0 100%
Protonated molecular

ion (light isotope).

[M+H]

(

Br)

192.0 ~98%
Protonated molecular

ion (heavy isotope).[1]

Fragment [M-Br] 110.0 Variable
Loss of Br (tropylium-

like cation formation).

Diagnostic Check: If the M and M+2 peaks are not of equal intensity, the sample may be

contaminated with the chloro-analog (if SOCl

was used) or non-halogenated impurities.

NMR Spectroscopy: Structural Skeleton
NMR is the primary tool for distinguishing regioisomers.[1] The fluorine atom on the pyridine

ring introduces characteristic splitting (
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and

) that must be analyzed to confirm the 2,5-substitution pattern.

A. H NMR (Proton)
Solvent: CDCl

(Free Base) or DMSO-d

(HBr Salt)

Key Features:

The Methylene Singlet: The -CH

Br protons appear as a singlet (or fine doublet) around 4.50 – 4.70 ppm. This is distinct from
a methyl group (~2.4 ppm) or a hydroxymethyl group (~4.7 ppm, but typically
broad/exchangeable OH).

The Aromatic Region (3 Protons):

H6 (Ortho to N, Ortho to F): Most deshielded (~8.4 ppm). Appears as a doublet of doublets

(

and

).

H3 (Meta to F, Ortho to CH

Br): ~7.4 ppm. Shows coupling to H4 and long-range coupling to F.[2]

H4 (Ortho to F, Meta to CH

Br): ~7.5 ppm.[3] Complex multiplet due to strong

and

.

Predicted Chemical Shifts & Couplings (Free Base in CDCl
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):

Position
Shift (

ppm)
Multiplicity

Coupling
Constants (

Hz)

Assignment
Logic

H6 8.45 d (or dd) ,
-proton to

Nitrogen; Ortho

to F.

H4 7.48 ddd
,

,

-proton; Ortho to

F.

H3 7.38 dd , -proton; Meta to

F.

-CH

Br
4.55 s -

Deshielded

methylene.

B. F NMR (Fluorine)
Shift: Single peak at -125 to -135 ppm (relative to CFCl

).

Coupling: If proton-coupled, it will appear as a complex multiplet (dt or ddd) reflecting the

couplings to H3, H4, and H6.

C. C NMR (Carbon)
The carbon spectrum is definitive due to large C-F coupling constants.
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Carbon
Shift (

ppm)

Coupling (

Hz)
Type

C5 (ipso) ~158-160
Doublet (Large

splitting).

C6 (ortho) ~138 Doublet.

C4 (ortho) ~124 Doublet.

C2 (para) ~155
Doublet (Small

splitting).

C3 (meta) ~125 Doublet.

CH

Br
~32 Singlet.[1]

Visualization of Coupling Pathways
The following diagram illustrates the specific coupling interactions expected in the

H NMR spectrum for the H4 proton, which is the most diagnostically rich signal.

H4 Proton Signal Split by F (Ortho)
3J(H-F) ~ 8-10 Hz

Split by H3 (Ortho)
3J(H-H) ~ 8 Hz

Split by H6 (Meta)
4J(H-H) ~ 1-2 Hz

Observed Pattern:
ddd (Doublet of Doublet of Doublets)

Click to download full resolution via product page

Figure 2: Coupling tree for the H4 aromatic proton, showing the origin of the 'ddd' multiplicity.[1]

Experimental Protocols
A. Synthesis (Context for Impurities)
Method adapted from CA3072854A1.

Start: (5-Fluoropyridin-2-yl)methanol (1.0 eq).
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Reagent: Phosphorus tribromide (PBr

, 0.4 eq) or Thionyl Bromide (SOBr

).

Solvent: Dichloromethane (DCM) or Toluene at 0°C

RT.

Workup: Quench with NaHCO

. The free base is extracted into DCM.[1]

Salt Formation: Treat the DCM layer with HBr/Acetic acid to precipitate the 2-
(Bromomethyl)-5-fluoropyridine hydrobromide (Yellow solid).

B. Sample Preparation for NMR
Free Base: Dissolve ~10 mg in 0.6 mL CDCl

. Run immediately to avoid quaternization (self-reaction).

HBr Salt: Dissolve ~10 mg in 0.6 mL DMSO-d

. Note that chemical shifts will be downfield compared to CDCl

due to the solvent and protonation.[1]

C. Quality Control Check
Impurity A (Alcohol): Check for -CH

OH at ~4.7 ppm (singlet) and absence of Br isotope pattern.

Impurity B (Dimer): Check for new signals in the aromatic region and a shift in the methylene

peak, indicating N-alkylation (quaternization).
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Patent: CA3072854A1 - "Novel tetrazole compounds and their use in the tre

General 1H and 13C NMR Data for Fluoropyridines

Source: National Institutes of Health (NIH) / PubMed Central.[1] "19F-centred NMR

analysis of mono-fluorinated compounds".

Isotopic Patterns in Mass Spectrometry (Br/Cl)

Guide: Chemistry Steps - "Isotopes in Mass Spectrometry".

Coupling Constants in Fluorinated Pyridines

Data: ChemicalBook Spectral Database (2-Chloro-5-fluoropyridine comparisons).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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